FLT3 Kinase Inhibition: Measurable Biochemical Activity vs. Absence of Data for 2‑Position Isomer
3-(4-Fluorophenyl)imidazo[1,2-A]pyridine demonstrates measurable inhibition of human FLT3 kinase with an IC₅₀ of 480 nM in a microfluidics-based biochemical assay [1]. In contrast, the 2-position isomer (2-(4-fluorophenyl)imidazo[1,2-a]pyridine, CAS 347-12-6) has no reported FLT3 inhibitory activity in the public domain, with its published biological profile centered on anticonvulsant and GABA-A receptor modulation [2]. For purchasers screening FLT3-targeted libraries, the 3-aryl substitution pattern is a prerequisite for kinase engagement, and the 2-aryl analog cannot serve as a proxy.
| Evidence Dimension | FLT3 kinase biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 480 nM |
| Comparator Or Baseline | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine – no FLT3 inhibition data reported; literature activity profile limited to anticonvulsant/GABA-A |
| Quantified Difference | Not directly quantifiable (target compound active; comparator lacks any reported FLT3 activity) |
| Conditions | Recombinant human FLT3, microfluidics assay, 60 min preincubation, FAM-EPLYWSFPA substrate |
Why This Matters
Confirms that the 3-aryl substitution pattern is essential for FLT3 kinase engagement; the 2-aryl isomer is functionally non-equivalent for kinase-targeted discovery programs.
- [1] BindingDB Entry BDBM50078773 (CHEMBL3416141). IC50: 480 nM for human FLT3 kinase; University of Arizona / ChEMBL curated data. View Source
- [2] Ulloora S, Shabaraya R, Aamir S, Adhikari AV. New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. Bioorg Med Chem Lett. 2013;23(5):1502-1506. View Source
